Pre-Targeted Biotin-Doxorubicin (bDOX) Achieves 2.3-Fold Higher Cellular Uptake than Free Doxorubicin in Colorectal Cancer Models
In a pretargeted delivery system where avidin was first administered followed by the biotin-doxorubicin prodrug (bDOX), cellular uptake in human colorectal tumor cells (LS180 and HT-29) was quantitatively compared against free doxorubicin [1]. The pretargeted bDOX demonstrated higher cellular internalization than unconjugated doxorubicin under identical experimental conditions, quantified as 2.3-fold enhanced uptake based on fluorescence intensity measurements [1].
| Evidence Dimension | Cellular uptake (fluorescence intensity) |
|---|---|
| Target Compound Data | Relative fluorescence units for pretargeted bDOX (normalized to free DOX = 1.0) |
| Comparator Or Baseline | Free doxorubicin (unconjugated DOX) |
| Quantified Difference | 2.3-fold higher uptake |
| Conditions | Human colorectal tumor cell lines LS180 and HT-29; pretargeted avidin administration followed by bDOX; fluorescence confocal microscopy quantification |
Why This Matters
Enhanced cellular uptake directly correlates with increased intracellular drug concentration, a prerequisite for improved therapeutic efficacy that procurement decisions must consider when selecting a targeted doxorubicin conjugate for in vivo tumor models.
- [1] Yao M, Ma X, Zhang X, et al. Lectin-Mediated pH-Sensitive Doxorubicin Prodrug for Pre-Targeted Chemotherapy of Colorectal Cancer with Enhanced Efficacy and Reduced Side Effects. Theranostics. 2019;9(3):747-760. View Source
